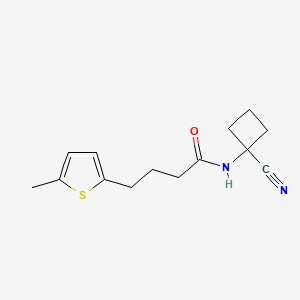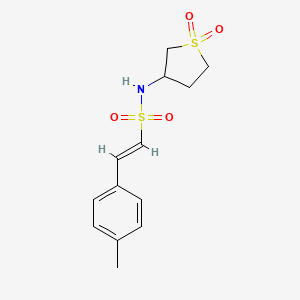![molecular formula C10H14O B2401148 Dispiro[3.0.35.14]nonane-9-carbaldehyde CAS No. 2470441-14-4](/img/structure/B2401148.png)
Dispiro[3.0.35.14]nonane-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[3.0.35.14]nonane-9-carbaldehyde is a complex organic compound characterized by its unique dispiro structure. This compound is notable for its intricate molecular architecture, which allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[303514]nonane-9-carbaldehyde typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods
Industrial production of Dispiro[3.0.35.14]nonane-9-carbaldehyde is less common due to its specialized applications. when produced on a larger scale, the process involves optimized reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry may be employed to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
Dispiro[3.0.35.14]nonane-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles employed .
Scientific Research Applications
Dispiro[3.0.35.14]nonane-9-carbaldehyde is valuable in scientific research due to its versatile reactivity and unique structure. Its applications include:
Organic Synthesis: Used as a building block for synthesizing complex molecules.
Drug Discovery: Investigated for potential pharmacological properties and as a precursor for drug candidates.
Material Science: Explored for its potential in creating novel materials with unique properties.
Mechanism of Action
The mechanism by which Dispiro[3.0.35.14]nonane-9-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in synthetic and biological applications. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dispiro[3.0.35.14]nonane-7-carbaldehyde: Similar in structure but with the carbaldehyde group at a different position.
Dispiro[3.0.3.1]nonane-9-carbaldehyde: Another dispiro compound with a slightly different ring structure.
Uniqueness
Dispiro[3.0.35.14]nonane-9-carbaldehyde stands out due to its specific dispiro configuration and the position of the carbaldehyde group.
Properties
IUPAC Name |
dispiro[3.0.35.14]nonane-9-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-7-8-9(3-1-4-9)10(8)5-2-6-10/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZGBKDGFYEASC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C23CCC3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B2401072.png)
![N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide](/img/structure/B2401074.png)




![2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2401080.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)
![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2401088.png)
